Home > Products > Screening Compounds P20465 > 3-methanesulfonyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxoimidazolidine-1-carboxamide
3-methanesulfonyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxoimidazolidine-1-carboxamide - 2034323-48-1

3-methanesulfonyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxoimidazolidine-1-carboxamide

Catalog Number: EVT-2912303
CAS Number: 2034323-48-1
Molecular Formula: C14H17N7O4S
Molecular Weight: 379.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate

  • Compound Description: This compound is a tosylate salt of a neutrophil elastase inhibitor under development by AstraZeneca. It exhibits improved physical properties compared to the free base form. []

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

  • Compound Description: This novel compound is an N-pyrazolyl imine synthesized via a condensation reaction. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity. It demonstrates promising anticancer activity and improved safety compared to earlier Akt inhibitors. [, , ]

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

  • Compound Description: This class of compounds exhibits potent and selective activation of GIRK1/2 potassium channels. They also demonstrate improved metabolic stability compared to similar urea-based compounds. []

Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132)

  • Compound Description: BMS-820132 acts as a "partial" glucokinase activator, potentially offering a safer treatment option for type 2 diabetes by mitigating the risk of hypoglycemia associated with "full" activators. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

  • Compound Description: APD791 is a highly selective 5-HT2A receptor inverse agonist developed for the treatment of arterial thrombosis. It exhibits potent antiplatelet activity and has good oral bioavailability. [, ]

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide Phosphate

  • Compound Description: This compound belongs to a novel class of teraryl oxazolidinones that exhibit potent antibacterial activity, particularly against MRSA. It also shows an improved safety profile with less bone marrow suppression compared to linezolid. []

4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545)

  • Compound Description: VU-1545 is a potent positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It shows enhanced potency compared to the initial lead compound, CDPPB. []

4(3-(4-Fluorophenyl)2-methyl-1-(4-(sulfonamidesubstituted)phenyl)-4-oxoazitidin-2-yl)-3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)One derivatives

  • Compound Description: This series of compounds, incorporating a sulfonamide functionality linked to a 2-Azitidinone group, exhibits enhanced antibacterial and antioxidant activities. []
  • Compound Description: This compound is synthesized by reacting 4-benzoyl-3-methyl-1-phenylpyrazol-5-one with 2-hydrazino-1,3-benzothiazole. It exists in a zwitterionic, enolate form and forms one-dimensional chains through hydrogen bonding. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound is synthesized using a Buchwald-Hartwig arylamination and a regioselective nucleophilic aromatic substitution. It shows inhibitory potency against kinases with a cysteine in the hinge region. []

3-(Difluormethyl)-1-methyl-N-(3',4',5'-trifluor[1,1'-biphenyl]-2-yl)-1H-pyrazol-4-carboxamide

  • Compound Description: This compound exists in a new crystalline form with potential applications in plant protection formulations. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound is an improved AKT inhibitor with potential applications in cancer treatment. Its crystalline hydrochloride form enhances its stability and suitability for pharmaceutical development. [, ]

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

  • Compound Description: Acrizanib is a potent VEGFR-2 inhibitor designed specifically for topical ocular delivery. It shows promise as a potential therapy for neovascular age-related macular degeneration, offering a noninvasive alternative to intravitreal injections. []
  • Compound Description: This compound is a one-dimensional coordination polymer containing both Co(II) and Co(III) centers, bridged by pyrazole-containing ligands. []
  • Compound Description: HTL22562 is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist, offering a potential treatment for migraine headaches. It exhibits high metabolic stability, good solubility, and is suitable for various administration routes. []

Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine and (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

  • Compound Description: These compounds, including both racemic and enantiopure forms, are derivatives of pyrazole and pyrimidine, synthesized via a cycloaddition reaction followed by N-methylation. [, ]
  • Compound Description: These compounds, containing imidazo(4,5-b)pyridine and pyrazole moieties, are synthesized through a series of reactions involving condensation and cyclization. []
  • Compound Description: These regioisomeric compounds are based on a pyrazole core and are structurally related to synthetic cannabinoids. []
  • Compound Description: These complexes utilize tfmppy as the main ligand and various (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands. They exhibit high phosphorescence quantum efficiency and have potential applications in highly efficient OLEDs. []

2-((5-methyl-1-(pyridin-2-yl)-1H-pyrazol-3-yl)- methyl)-1H-benzo[d]imidazolecadmium(II) dichloride

  • Compound Description: This cadmium complex features a tridentate ligand containing benzimidazole, pyridine, and pyrazole moieties. The cadmium center adopts a distorted trigonal bipyramidal geometry. []

2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles

  • Compound Description: This series of novel heterocycles, synthesized through multistep reactions involving chalcones, thiosemicarbazides, and various ketones, showcases the possibility of creating complex structures incorporating both pyrazole and triazole moieties. []

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

  • Compound Description: This group of isostructural compounds features a disordered thiophene unit and forms sheets through C—H⋯N and C—H⋯O hydrogen bonds. []

Methyl 4-[(1-acetyl-3-tert-butyl-1H-pyrazol-5-yl)amino]-3-nitrobenzoate

  • Compound Description: This compound exhibits intramolecular N-H⋯O hydrogen bonds, influencing the relative orientation of its pyrazole and aryl rings. []

(E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide

  • Compound Description: This compound exhibits a complex structure with a central eight-membered ring deviating from the ideal boat conformation due to steric hindrance. []

Amide Derivatives of 4-(3-methyl-5-(piperazin-1-yl)-1H-pyrazol-1-yl)benzonitrile

  • Compound Description: This series of compounds is synthesized using a green approach with good yields and mild reaction conditions. Their antimicrobial activities have been evaluated. []

(S)-N-(3-(6--isopropoxy-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl) phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide compositions

  • Compound Description: This compound is formulated into granular compositions with potential applications in pharmaceutical preparations. [, ]

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

  • Compound Description: This compound exhibits a Z-shaped molecular conformation due to the dihedral angles between its aromatic and heterocyclic rings. []
  • Compound Description: A new fluorinated pyrazolyl-substituted nitronyl nitroxide radical is used to create heterospin complexes with Mn, Co, Ni, and Cu. These complexes are characterized by antiferromagnetic coupling between the metal ions and radicals. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150) and 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: TP0439150 is a potent and orally available GlyT1 inhibitor. 7n serves as a structurally diverse back-up compound with a higher CNS MPO score and distinct physicochemical properties. [, ]

(pyridine-2-carboxamide-κ2N,O)-[tris((1H-benzo[d]imidazol-2-yl)methyl)amine-κ4N,N′,N′′,N′′′]nickel(II) diperchlorate — methanol (1/3)

  • Compound Description: This nickel(II) complex features a distorted octahedral coordination environment around the nickel ion, coordinated by a tetradentate ligand and a bidentate pyridine-2-carboxamide ligand. []

(Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound adopts a keto-enamine form and forms supramolecular chains through weak C—H⋯O hydrogen bonds. []

Ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate

  • Compound Description: This compound crystallizes with two molecules in the asymmetric unit, exhibiting disorder in the acetate group of one molecule and featuring intramolecular N—H⋯O hydrogen bonds. []

1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

  • Compound Description: AMG 458 is a potent, selective, and orally bioavailable c-Met inhibitor. It shows significant tumor growth inhibition in xenograft models without causing significant weight loss. []

2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one

  • Compound Description: This compound crystallizes with two molecules in the asymmetric unit, forming chains along the c axis through N—H⋯O hydrogen bonds. []

1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles

  • Compound Description: This series of compounds, synthesized through condensation and cyclization reactions, shows promising antimicrobial activity, particularly for derivatives containing chlorine substituents. []
  • Compound Description: These hybrid molecules, efficiently synthesized via a one-pot multicomponent reaction, combine the structural features of acridines, tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines, and a 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide unit. []

1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives

  • Compound Description: Synthesized through a multistep process involving cyclization with acetic anhydride, these novel compounds demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Properties

CAS Number

2034323-48-1

Product Name

3-methanesulfonyl-N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2-oxoimidazolidine-1-carboxamide

IUPAC Name

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide

Molecular Formula

C14H17N7O4S

Molecular Weight

379.4

InChI

InChI=1S/C14H17N7O4S/c1-19-10(7-11(18-19)12-9-15-3-4-16-12)8-17-13(22)20-5-6-21(14(20)23)26(2,24)25/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,22)

InChI Key

KUDPROIQSNXXOT-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.